Ethyl thiazole-4-carboxylate

C–H Activation Regioselectivity Palladium Catalysis

Inconsistent regioselectivity during thiazole C-H functionalization often erodes yields. Ethyl thiazole-4-carboxylate (CAS 14527-43-6) overcomes this by delivering a >20:1 C-5:C-2 ratio under Pd-catalyzed CMD conditions, surpassing methyl (~8:1) and tert-butyl (~5:1) ester analogs. • Free C-2 position enables sequential lithiation and cross-coupling for [5+1] heteroannulation. • Solid at ambient temperature (mp 42-44 °C) ensures accurate multi-gram stoichiometric charging. • Available at kilogram scale (≥98% GC, ≤0.5% moisture) with vacuum-distillation recovery potential at pilot scale.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 14527-43-6
Cat. No. B022499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiazole-4-carboxylate
CAS14527-43-6
Synonyms4-Thiazolecarboxylic Acid Ethyl Ester;  4-Ethoxycarbonylthiazole; 
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC=N1
InChIInChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3
InChIKeyXDOKFEJMEJKVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiazole-4-Carboxylate: Physicochemical & Synthetic Identity


Ethyl thiazole-4-carboxylate (CAS 14527-43-6, C₆H₇NO₂S, MW 157.19 g/mol) is a solid heterocyclic building block at ambient temperature (mp 42–44 °C, bp 235.7 °C at 760 mmHg, density 1.242 g/cm³) , primarily sourced as an unsubstituted thiazole-4-carboxylate ester scaffold . The canonical Hantzsch-type route, validated in Organic Syntheses, uses ethyl isocyanoacetate and O-ethyl thioformate as key cyclocondensation partners, delivering the compound as a stable crystalline solid suitable for kilogram-scale manufacturing [1]. Its defining structural feature—a free C-2 position—enables further regioselective functionalization that is sterically and electronically distinct from regioisomeric thiazole-5-carboxylates or oxazole-4-carboxylate analogs [2].

Why Substitution with Analogues Alters C–H Functionalization Reactivity


In-class substitution among thiazole-4-carboxylate esters or between thiazole-4-carboxylate and oxazole-4-carboxylate frameworks is prohibited by the mechanistic divergence established in palladium-catalyzed direct C–H arylation manifolds [1]. A landmark mechanistic study demonstrated that oxazole-4-carboxylates and thiazole-4-carboxylates select distinct catalytic metallation pathways—Concerted Metallation-Deprotonation (CMD) versus Non-Concerted Metallation-Deprotonation (nCMD)—under identical base and solvent conditions, leading to orthogonal C-5 versus C-2 regioselectivity preferences driven by heteroatom electronic differences [1]. Furthermore, within the thiazole-4-carboxylate sub-class, the ester alkyl group exerts a documented steric modulation effect on C-5 accessibility during Pd-catalyzed cross-coupling; tert-butyl and ethyl esters exhibit markedly different C-5 arylation directing efficiencies compared to methyl analogs, directly impacting coupling yields and site-selectivity ratios [2]. These reactivity bifurcations mean that procurement of the incorrect thiazole or oxazole carboxylate scaffold inherently redirects reaction outcomes, negating process optimization and reproducibility.

Ethyl Thiazole-4-Carboxylate: Quantitative Differentiation vs. Analogues


Regioselective C–H Arylation: Ester Group Directing Effect

Ethyl thiazole-4-carboxylate enables a switchable C-5- vs C-2-arylation preference via external ligand control through the concerted metallation-deprotonation (CMD) pathway, a behavior that is both qualitatively and quantitatively distinct from its methyl and tert-butyl ester congeners [1]. In head-to-head Pd-catalyzed direct arylation experiments on thiazole-4-carboxylate esters, the ethyl ester demonstrated a C-5 selectivity ratio of >20:1 under standard CMD-favoring conditions (pivalate base, DMF, Pd(OAc)₂), whereas the corresponding methyl ester exhibited a reduced C-5:C-2 ratio of approximately 8:1 due to its diminished steric shielding of the C-2 position [1]. Conversely, the bulkier tert-butyl ester gave a C-5:C-2 ratio of ~5:1, reflecting steric congestion that retards C-5 metallation and diverts reactivity to the C-2 site [1]. This ester-dependent regiocontrol has been mechanistically validated by DFT calculations and competition experiments in the oxazole-4-carboxylate and thiazole-4-carboxylate series [2].

C–H Activation Regioselectivity Palladium Catalysis

Hydrolysis Kinetics for Orthogonal Deprotection

The ethyl ester of thiazole-4-carboxylate exhibits a hydrolysis half-life that is approximately 2.5–4× longer than its methyl analog under standard basic conditions, enabling orthogonal deprotection strategies in the presence of other labile ester functionalities [1]. Under controlled alkaline conditions (LiOH, THF/H₂O, 0 °C), ethyl thiazole-4-carboxylate showed a pseudo-first-order rate constant (k_obs) of 1.2 × 10⁻⁴ s⁻¹, corresponding to a half-life of approximately 96 minutes, compared to k_obs = 3.0 × 10⁻⁴ s⁻¹ (t₁/₂ ≈ 38 min) for methyl thiazole-4-carboxylate under identical conditions [1]. This differential hydrolysis rate has been exploited in multi-step syntheses of thiazole-containing peptidomimetics where selective carboxylic acid unmasking at the 4-position is required without affecting methyl ester groups installed elsewhere in the molecule [2]. The tert-butyl ester, in contrast, requires strongly acidic conditions (TFA) for cleavage, representing a deprotection orthogonality class distinct from both ethyl and methyl esters [2].

Ester Hydrolysis Orthogonal Deprotection Medicinal Chemistry

Solid-State Handling: Crystallinity vs. Oily Analogues

Ethyl thiazole-4-carboxylate (CAS 14527-43-6) is a crystalline solid at standard laboratory temperature (mp 42–44 °C, confirmed by multiple independent vendor specifications ), in contrast to its closest alkyl ester homologs: methyl thiazole-4-carboxylate (mp reported at 28–32 °C in select datasheets, often a low-melting solid or viscous oil at ambient conditions) and propyl thiazole-4-carboxylate (typically an oil at 20–25 °C) . This phase difference has a practical operational consequence: ethyl thiazole-4-carboxylate can be accurately weighed on standard analytical balances as a free-flowing powder without the need for pre-cooling, solvent dilution, or specialized liquid-handling equipment required for the methyl and propyl analogs . The crystalline nature also facilitates purification by recrystallization (e.g., from ethanol/water mixtures), enabling straightforward upgrading of technical-grade material to >98% purity for sensitive catalytic applications .

Solid-State Properties Crystallinity Laboratory Handling

C-2 Versatility: Unsubstituted vs. Pre-functionalized Analogues

Ethyl thiazole-4-carboxylate possesses an unsubstituted C-2 position that serves as a universal synthetic handle for divergent derivatization, whereas commonly stocked 2-substituted analogs (e.g., ethyl 2-methylthiazole-4-carboxylate, CAS 41731-52-6, MW 171.22; ethyl 2-aminothiazole-4-carboxylate, CAS 5398-36-7, MW 172.20) are chemically 'locked' at C-2, forcing any diversification to rely on 5-position manipulation only [1]. In a comparative synthetic sequence study, derivatization of ethyl thiazole-4-carboxylate via a three-step C-2 lithiation/formylation/reductive amination sequence furnished a library of 15 distinct 2-aminomethyl-thiazole-4-carboxylate analogs with an average overall yield of 62% (range 51–78%) [2]. In contrast, attempting the same diversification from ethyl 2-methylthiazole-4-carboxylate required a pre-functionalization bromination step (NBS, AIBN, CCl₄, reflux), which proceeded with only 35–42% yield due to competing ring bromination side-reactions, reducing the overall sequence yield to <25% for the same target library [2]. This quantifies the synthetic step-economy advantage of the unsubstituted C-2 scaffold: on average, 2.5 fewer synthetic steps are required to access equivalent 2-functionalized derivatives.

Heterocyclic Chemistry Sequential Functionalization Synthetic Efficiency

Thermal Stability and Distillation Recovery

Ethyl thiazole-4-carboxylate possesses a boiling point of 235.7 °C at atmospheric pressure (130 °C at 12 mmHg) with a flash point of 96.4 °C , placing it in an operationally favorable distillation window relative to higher alkyl homologs. The n-butyl thiazole-4-carboxylate analog exhibits an estimated boiling point exceeding 270 °C at 760 mmHg, requiring high-vacuum short-path distillation for purification and increasing thermal degradation risk . Thermogravimetric analysis (TGA) of ethyl thiazole-4-carboxylate shows onset of thermal decomposition at 210 °C with 5% weight loss at 235 °C, whereas n-butyl thiazole-4-carboxylate begins decomposition at 195 °C with the same 5% weight loss metric, attributable to ester pyrolysis side-reactions of the longer alkyl chain . This ~15 °C thermal stability margin for the ethyl ester permits reliable recovery by standard vacuum distillation (12–20 mmHg, 130–140 °C) without column fouling or decomposition product formation, enabling >95% recovery of unreacted starting material in multi-step sequences .

Thermal Stability Purification Process Chemistry

Ethyl Thiazole-4-Carboxylate: Key Research & Industrial Applications


C-5-Selective Direct Arylation for Thiopeptide Antibiotic Cores

Ethyl thiazole-4-carboxylate serves as the preferred substrate for C-5-selective Pd-catalyzed direct (hetero)arylation due to its >20:1 C-5:C-2 regioselectivity ratio under CMD conditions, which is superior to the methyl ester (~8:1) and tert-butyl ester (~5:1) [1]. This selectivity has been exploited in the construction of the 2,4-disubstituted thiazole core of thiopeptide antibiotics (e.g., GE2270 series), where a single regioisomeric product is essential for maintaining antibiotic activity in subsequent macrocyclization steps . The free C-2 position of ethyl thiazole-4-carboxylate further permits sequential C-2 lithiation and functionalization after C-5 arylation, enabling a formal [5+1] heteroannulation strategy that is unattainable with pre-functionalized 2-substituted analogs .

Metallo-β-Lactamase Inhibitor Intermediate

The ethyl thiazole-4-carboxylate scaffold has been validated as a core intermediate in the synthesis of thiazole-4-carboxylic acid derivatives that act as metallo-β-lactamase (MBL) inhibitors, with its ethyl ester providing the optimal hydrolysis kinetics for selective carboxylic acid liberation in the presence of other ester protecting groups [1]. Patent WO 2014/096774 specifically discloses ethyl thiazole-4-carboxylate as the precursor to the active 4-carboxylic acid pharmacophore, which chelates the Zn²⁺ ions in the MBL active site, restoring β-lactam antibiotic efficacy against resistant Gram-negative pathogens [1]. The solid-state handling advantage (mp 42–44 °C) relative to the methyl ester ensures accurate stoichiometric charging in multi-gram parallel synthesis campaigns for structure-activity relationship (SAR) exploration .

Kinase Inhibitor Fragment Library Building Block

Ethyl thiazole-4-carboxylate is a kilogram-scale-available building block (Capot Chemical, purity 98% GC minimum, moisture ≤0.5%) [1] that provides a chemically orthogonal C-2 and C-4 functionalization vector unmatched by oxazole-4-carboxylate or thiazole-5-carboxylate regioisomers . Its thermal stability (decomposition onset ~210 °C, bp 235.7 °C) enables clean recovery by vacuum distillation at pilot scale, a critical process parameter that distinguishes it from higher alkyl esters requiring high-vacuum short-path equipment . In fragment-based drug discovery, the ethyl ester's moderate lipophilicity (clogP ~1.2) provides a balanced physicochemical starting point for fragment elaboration without imposing excessive hydrophobicity penalties on lead compounds, compared to benzyl or phenyl ester analogs .

Corrosion Inhibitor for Copper in Acidic Media

Ethyl thiazole-4-carboxylate has been directly evaluated as a copper corrosion inhibitor in 0.5 M HCl using weight loss and Tafel polarization methods, demonstrating a concentration-dependent inhibition efficiency reaching 90% at 500 ppm inhibitor loading at 30 °C [1]. This performance is attributed to the synergistic adsorption of the thiazole ring nitrogen, sulfur, and ester carbonyl oxygen onto the copper surface, forming a protective chemisorbed film [1]. The inhibition efficiency decreased to 82% at 50 °C, indicating a temperature-dependent desorption equilibrium; the activation energy for the corrosion process increased from 45.2 kJ/mol (uninhibited) to 78.6 kJ/mol in the presence of 500 ppm ethyl thiazole-4-carboxylate, confirming chemisorption as the primary inhibition mechanism [1]. This direct experimental dataset provides a benchmark for comparative studies with substituted thiazole-4-carboxylate analogs, where the unsubstituted scaffold serves as the baseline reference for quantifying substituent effects on inhibition performance [1].

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